

physical and chemical properties of 3-Methoxy-4-methylaniline

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Compound of Interest

Compound Name: 3-Methoxy-4-methylaniline

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An In-depth Technical Guide to 3-Methoxy-4-methylaniline

This document serves as a comprehensive technical guide on the physical and chemical properties of **3-Methoxy-4-methylaniline** (CAS No: 16452-01-0). It is designed for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. The structure of this guide is tailored to provide not just raw data, but a deeper understanding of the compound's characteristics, the rationale behind experimental procedures, and its role as a versatile chemical intermediate.

Molecular Identity and Physicochemical Profile

3-Methoxy-4-methylaniline, also known by synonyms such as 4-Methyl-m-anisidine or o-Cresidine, is an aromatic amine featuring a benzene ring substituted with methoxy, methyl, and amino groups.^[1] Its unique electronic and steric properties, conferred by this substitution pattern, make it a valuable building block in organic synthesis.^[2]

Diagram 1: Chemical Structure of 3-Methoxy-4-methylaniline

Caption: 2D structure of **3-Methoxy-4-methylaniline** (C₈H₁₁NO).

The physical state and solubility of a compound are primary determinants of its handling, storage, and reaction conditions. **3-Methoxy-4-methylaniline** is typically a solid at room temperature and exhibits low solubility in water.^{[3][4]}

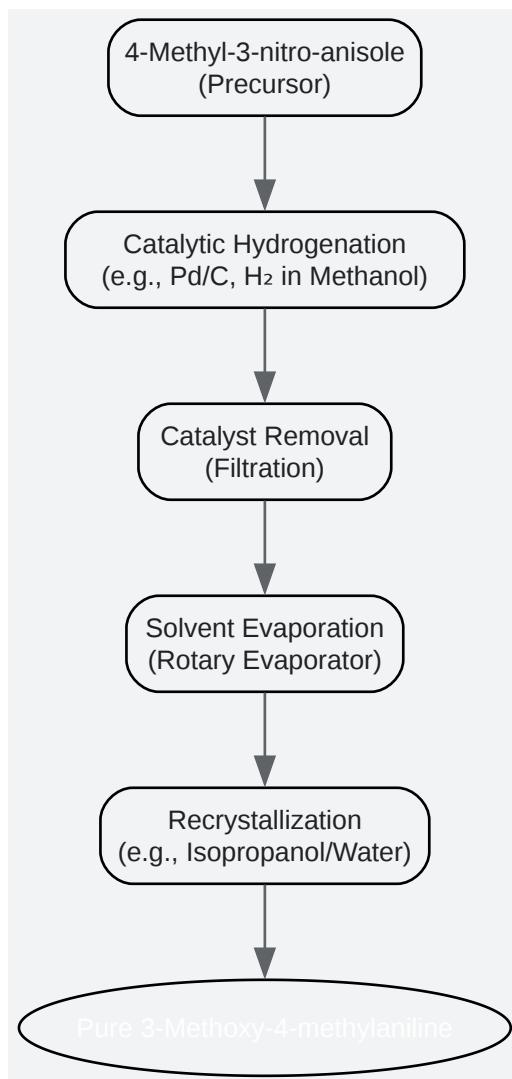
Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO	[1][2][3][5]
Molecular Weight	137.18 g/mol	[1][3][6][7]
Appearance	White to brown crystalline solid or powder	[1][3]
Melting Point	57-59 °C	[8]
Boiling Point	~251-252 °C (rough estimate)	[3][4]
Density	~1.06 g/cm ³ (rough estimate)	[4]
Water Solubility	Insoluble	[1][3][4]
pKa	4.61 ± 0.10 (Predicted)	[4]
LogP	2.1 (Predicted)	[3]

Synthesis and Purification Workflow

The most common laboratory and industrial synthesis of **3-Methoxy-4-methylaniline** involves the reduction of its corresponding nitro precursor, 4-methyl-3-nitro-anisole. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile.

Diagram 2: Synthetic Workflow for **3-Methoxy-4-methylaniline**



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Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a self-validating system for synthesizing high-purity **3-Methoxy-4-methylaniline**. The progress can be monitored via Thin Layer Chromatography (TLC).

Materials:

- 4-Methyl-3-nitro-anisole
- Palladium on carbon (Pd/C), 10%

- Methanol (reagent grade)
- Hydrogen gas (H_2) source
- Isopropanol and deionized water (for recrystallization)
- Hydrogenation apparatus (e.g., Parr shaker)
- Rotary evaporator
- Filtration setup (e.g., Celite pad)

Methodology:

- Reactor Charging: In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitro-anisole (1.0 eq) in methanol.[\[9\]](#)
- Catalyst Addition: Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution.
- Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with H_2 and carry out the hydrogenation at room temperature.[\[9\]](#) Monitor the reaction by observing hydrogen uptake.
- Reaction Completion & Catalyst Removal: Once hydrogen uptake ceases (indicating reaction completion), vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Isolation of Crude Product: Concentrate the filtrate using a rotary evaporator to remove the methanol.[\[9\]](#) This will yield the crude 3-amino-4-methylanisole.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as isopropanol/water, to yield the final product with high purity.[\[9\]](#)

Expert Insight (Causality): Catalytic hydrogenation is chosen for its high selectivity in reducing nitro groups without affecting the aromatic ring or other functional groups. Methanol is an excellent solvent for both the starting material and the product, facilitating the reaction. Recrystallization is a critical final step that leverages differences in solubility between the desired product and impurities at varying temperatures to achieve high purity.

Reactivity and Chemical Behavior

The chemical reactivity of **3-Methoxy-4-methylaniline** is dictated by the interplay of its functional groups.

- Amino Group (-NH₂): The primary amine is basic and nucleophilic. It readily neutralizes acids to form salts.[1][3] This group is the primary site for reactions like acylation, alkylation, and diazotization.
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups.[10] The methoxy group, in particular, exerts a powerful positive mesomeric (+M) effect, increasing electron density on the ring.[10]
- Incompatibilities: The compound may be incompatible with strong oxidizing agents, isocyanates, peroxides, anhydrides, and acid halides.[1][3] It is also sensitive to prolonged exposure to air.[1][3]

Analytical Characterization

Confirming the identity and purity of **3-Methoxy-4-methylaniline** is essential. A multi-technique approach is standard.

- NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR shows the number of unique carbon atoms.
- Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups. Characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and C-O stretching of the methoxy group are expected.
- Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine purity.[6][11] An HPLC method using a reverse-phase column (like Newcrom R1) with a mobile phase of acetonitrile and water is effective for analysis.[11][12]

Applications in R&D and Industry

3-Methoxy-4-methylaniline is a key pharmaceutical intermediate.[2] Its structure is a scaffold for synthesizing complex molecules, including Active Pharmaceutical Ingredients (APIs).[2] Its utility extends to other areas of organic synthesis, such as the creation of specialty chemicals and dyes.[2]

Safety and Handling

Proper handling is crucial due to the compound's hazard profile.

- Hazards: **3-Methoxy-4-methylaniline** is harmful if swallowed.[1][3][13] It can cause skin and serious eye irritation and may cause respiratory irritation.[13][14]
- Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling.[13][14]
- Handling: Use only in a well-ventilated area.[13][14] Avoid creating dust. Wash hands thoroughly after handling.[14]
- Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[4][14]

In case of exposure, follow standard first aid measures: for eye contact, rinse cautiously with water for several minutes; for skin contact, wash with plenty of soap and water; if inhaled, move the person to fresh air.[14] Always consult the full Safety Data Sheet (SDS) before use.

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